molecular formula C11H7ClINO B8164582 2-(4-Chlorophenoxy)-3-iodopyridine

2-(4-Chlorophenoxy)-3-iodopyridine

Cat. No.: B8164582
M. Wt: 331.53 g/mol
InChI Key: JQHMYZPGDPJWIT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-3-iodopyridine is a halogenated pyridine derivative characterized by a 4-chlorophenoxy group at the 2-position and an iodine atom at the 3-position of the pyridine ring. Halogenated pyridines, such as those with chlorine and iodine substituents, are critical intermediates in pharmaceuticals and agrochemicals due to their reactivity in cross-coupling reactions and biological activity modulation .

Properties

IUPAC Name

2-(4-chlorophenoxy)-3-iodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClINO/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHMYZPGDPJWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)-3-iodopyridine typically involves the iodination of 2-(4-Chlorophenoxy)pyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of 2-(4-Chlorophenoxy)-3-iodopyridine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Substitution Reactions: 2-(4-Chlorophenoxy)-3-iodopyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Deiodinated pyridine derivatives.

    Coupling Products: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

2-(4-Chlorophenoxy)-3-iodopyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-3-iodopyridine involves its ability to participate in various chemical reactions due to the presence of reactive iodine and chlorophenoxy groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic substitution, oxidation, and reduction, which allow the compound to exert its effects in chemical synthesis and biological applications.

Comparison with Similar Compounds

Key Observations:

Halogen Positioning: The iodine atom in 2-(4-Chlorophenoxy)-3-iodopyridine at the 3-position contrasts with 4-Chloro-3-iodopyridine hydrochloride (iodine at 3, chlorine at 4). This difference impacts electronic properties and reactivity in Suzuki-Miyaura or Ullmann couplings .

Synthesis Efficiency : Microwave-assisted synthesis (e.g., for triazole-thiol derivatives) achieves higher yields (81%) and shorter reaction times (15 minutes) compared to conventional methods (67% yield, hours-long reactions) .

Reactivity and Functionalization

  • Iodine Reactivity: The 3-iodo substituent in 2-(4-Chlorophenoxy)-3-iodopyridine is highly reactive in palladium-catalyzed cross-couplings, similar to 4-Chloro-3-iodopyridine hydrochloride. However, steric hindrance from the bulky phenoxy group may reduce reaction rates compared to smaller analogs .
  • Chlorophenoxy Stability: The 4-chlorophenoxy group is stable under alkaline conditions, as demonstrated in the cyclization of 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol .

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